Sinomenine N-oxide

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

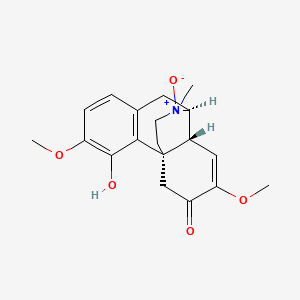

C19H23NO5 |

|---|---|

分子量 |

345.4 g/mol |

IUPAC名 |

(1R,9S,10R)-3-hydroxy-4,12-dimethoxy-17-methyl-17-oxido-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one |

InChI |

InChI=1S/C19H23NO5/c1-20(23)7-6-19-10-14(21)16(25-3)9-12(19)13(20)8-11-4-5-15(24-2)18(22)17(11)19/h4-5,9,12-13,22H,6-8,10H2,1-3H3/t12-,13-,19+,20?/m0/s1 |

InChIキー |

IQCNMIIBBLJCAC-XMPQHNGSSA-N |

異性体SMILES |

C[N+]1(CC[C@@]23CC(=O)C(=C[C@H]2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC)[O-] |

正規SMILES |

C[N+]1(CCC23CC(=O)C(=CC2C1CC4=C3C(=C(C=C4)OC)O)OC)[O-] |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Sinomenine N-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinomenine, an alkaloid isolated from the medicinal plant Sinomenium acutum, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, immunosuppressive, and neuroprotective effects. Its metabolic and synthetic derivatives are actively being explored to enhance its therapeutic potential. This technical guide provides a comprehensive overview of the synthesis and characterization of a key derivative, Sinomenine N-oxide. Detailed experimental protocols for its preparation via N-oxidation are presented, alongside a thorough summary of its analytical characterization using modern spectroscopic and chromatographic techniques. Furthermore, this guide elucidates the role of Sinomenine and its derivatives in relevant biological signaling pathways, offering valuable insights for researchers in drug discovery and development.

Introduction

Sinomenine is a morphinan-derived alkaloid with a well-established profile of biological activities. The modification of its structure, including the formation of N-oxides, is a strategic approach to modulate its pharmacokinetic and pharmacodynamic properties. This compound, a primary metabolite of Sinomenine, has demonstrated notable biological effects, including potent inhibition of nitric oxide (NO) production, a key mediator in inflammation.[1] This guide serves as a technical resource for the controlled synthesis and comprehensive characterization of this compound, facilitating further research into its therapeutic applications.

Synthesis of this compound

The synthesis of this compound is achieved through the direct oxidation of the tertiary amine group of Sinomenine. While several oxidizing agents can be employed for N-oxidation of alkaloids, meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide are commonly utilized.[2][3] Below is a detailed protocol for the synthesis of this compound.

Experimental Protocol: N-oxidation of Sinomenine

Materials:

-

Sinomenine (Starting Material)

-

meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide (30%)

-

Dichloromethane (DCM) or Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., Dichloromethane/Methanol gradient)

Procedure:

-

Dissolution: Dissolve Sinomenine in a suitable solvent such as dichloromethane or methanol in a round-bottom flask.

-

Oxidation:

-

Using m-CPBA: Cool the solution to 0°C in an ice bath. Add m-CPBA (1.1 to 1.5 equivalents) portion-wise while stirring.

-

Using Hydrogen Peroxide: Add hydrogen peroxide (up to 11 molar equivalents) to the solution of Sinomenine in methanol at room temperature.[2]

-

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel. A gradient of methanol in dichloromethane is a common eluent system.

-

-

Isolation and Drying: Collect the fractions containing the purified product, combine them, and evaporate the solvent. Dry the resulting solid under vacuum to obtain pure this compound.

Characterization of this compound

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of synthesized this compound.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are critical for confirming the molecular weight and fragmentation pattern of this compound.

-

Electrospray Ionization (ESI-MS): In positive ion mode, this compound is expected to show a protonated molecule [M+H]⁺ at m/z 346.[1][4]

-

Tandem Mass Spectrometry (MS/MS): The fragmentation of the precursor ion at m/z 346.2 predominantly yields a product ion at m/z 314.1, corresponding to the loss of an oxygen atom and a hydrogen atom.[4][5]

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Reference(s) |

| Molecular Formula | C₁₉H₂₃NO₅ | [6] |

| Molecular Weight | 345.39 g/mol | [6] |

| ESI-MS | ||

| Precursor Ion [M+H]⁺ | m/z 346.2 | [4][5] |

| MS/MS Fragmentation | ||

| Precursor Ion → Product Ion | m/z 346.2 → m/z 314.1 | [4][5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound. The N-oxidation of the tertiary amine in the D-ring of Sinomenine induces characteristic downfield shifts of the neighboring protons and carbons.[7]

Table 2: NMR Spectroscopic Data (Predicted Shifts based on Related Structures)

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| N-CH₃ | ~3.0-3.5 | ~50-55 |

| C-9 H | ~4.5-5.0 | ~85-90 |

| C-10 H | ~3.0-3.5 | ~40-45 |

| C-14 H | ~3.0-3.5 | ~45-50 |

Note: Actual chemical shifts may vary depending on the solvent and instrument used. The values presented are estimations based on the known effects of N-oxidation on similar alkaloid structures.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a standard method for assessing the purity of this compound.

Table 3: HPLC Method Parameters for Analysis of Sinomenine and its Derivatives

| Parameter | Condition | Reference(s) |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | [8][9] |

| Mobile Phase | Isocratic or gradient mixture of Methanol/Acetonitrile and a buffer (e.g., phosphate buffer) | [8][9] |

| Flow Rate | ~1.0 mL/min | [8] |

| Detection | UV at ~265 nm | [9] |

| Injection Volume | 10-20 µL | [9] |

Note: The specific retention time for this compound will need to be determined empirically under the chosen HPLC conditions.

Biological Activity and Signaling Pathways

Sinomenine and its derivatives, including the N-oxide, exert their biological effects by modulating key signaling pathways involved in inflammation and immune responses. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[10][11]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory gene expression. Sinomenine has been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. This inhibitory effect is a key mechanism behind its anti-inflammatory properties.

MAPK Signaling Pathway

The MAPK signaling pathway is another crucial regulator of cellular processes, including inflammation. Sinomenine has been demonstrated to suppress the phosphorylation of key MAPK proteins, such as p38, thereby attenuating the inflammatory response.[10]

Experimental Workflow

The overall workflow for the synthesis and characterization of this compound is summarized below.

Conclusion

This technical guide provides a detailed framework for the synthesis and comprehensive characterization of this compound. The provided experimental protocols and analytical data summaries will aid researchers in the preparation and validation of this promising Sinomenine derivative. The elucidation of its interaction with key inflammatory signaling pathways, such as NF-κB and MAPK, underscores its potential for further investigation as a therapeutic agent. This document is intended to be a valuable resource for scientists and professionals engaged in the exploration of novel anti-inflammatory and immunomodulatory drugs.

References

- 1. The present and future synthetic strategies of structural modifications of sinomenine - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Co-administration with simvastatin or lovastatin alters the pharmacokinetic profile of sinomenine in rats through cytoc… [ouci.dntb.gov.ua]

- 4. This compound | CAS:1000026-77-6 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and biological evaluation of novel sinomenine derivatives as anti-inflammatory and analgesic agent - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Identification and characterization of the metabolites of sinomenine using liquid chromatography combined with benchtop Orbitrap mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Sinomenine N-oxide: A Technical Overview of Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinomenine, an isoquinoline alkaloid extracted from the roots and stems of Sinomenium acutum, has a long history in traditional medicine for treating inflammatory conditions like rheumatoid arthritis.[1][2] Its derivatives are a subject of intense research to enhance its therapeutic properties and overcome limitations such as low water solubility.[2] Among these derivatives is Sinomenine N-oxide (SNO), a major metabolite of Sinomenine.[3] This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its anti-inflammatory effects and associated molecular mechanisms.

Biological Activities

This compound is primarily recognized for its anti-inflammatory, anti-angiogenic, and anti-rheumatic properties.[3] A key aspect of its anti-inflammatory action is the inhibition of nitric oxide (NO) production.[3] While its parent compound, Sinomenine, exhibits a broad range of activities including immunosuppressive and neuroprotective effects, the specific bioactivities of this compound are less extensively characterized.[2] However, studies on Sinomenine and its metabolites collectively suggest that SNO plays a role in the overall pharmacological profile. Interestingly, while Sinomenine is noted for its anti-inflammatory effects, its metabolite SNO has been observed to induce the production of reactive oxygen species (ROS).[3]

Quantitative Data on Biological Activity

The available quantitative data for this compound is limited but points to a potent inhibitory effect on inflammatory mediators. The most cited activity is its ability to inhibit nitric oxide production.

| Compound | Target/Assay | Metric | Value | Reference |

| This compound | Nitric Oxide (NO) Production Inhibition | IC50 | 23.04 µM | [3] |

Molecular Mechanisms & Signaling Pathways

The biological activities of Sinomenine and its derivatives, including this compound, are mediated through the modulation of key cellular signaling pathways. While much of the research focuses on the parent compound, these pathways are considered relevant to its metabolites.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Sinomenine has been shown to inhibit the activation of NF-κB.[4][5] This is achieved by preventing the degradation of its inhibitor, IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[4][6] By inhibiting NF-κB, Sinomenine and its derivatives suppress the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6, and enzymes like iNOS.[5][6]

References

- 1. Potential therapeutic effects and pharmacological evidence of sinomenine in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactivities and Mechanisms of Action of Sinomenine and Its Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic mechanism and anti-inflammation effects of sinomenine and its major metabolites N-demethylsinomenine and sinomenine-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analgesic Mechanism of Sinomenine against Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammation Effects of Sinomenine on Macrophages through Suppressing Activated TLR4/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

In-Depth Technical Guide: The Mechanism of Action of Sinomenine N-oxide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sinomenine N-oxide (SNO) is a major metabolite of Sinomenine, an alkaloid extracted from the medicinal plant Sinomenium acutum. While Sinomenine has well-documented anti-inflammatory, immunosuppressive, and neuroprotective properties, current research indicates that this compound possesses a distinct and more nuanced pharmacological profile. This technical guide synthesizes the available scientific literature to provide an in-depth understanding of the mechanism of action of this compound, with a focus on its effects on key signaling pathways, quantitative data from relevant assays, and detailed experimental protocols. In contrast to its parent compound, this compound demonstrates limited direct anti-inflammatory activity and exhibits a capacity to induce reactive oxygen species (ROS). A notable exception is its potent inhibition of nitric oxide (NO) production. This guide aims to equip researchers and drug development professionals with the critical information needed to evaluate the therapeutic potential and understand the biological implications of this significant metabolite.

Core Mechanisms of Action

This compound's mechanism of action appears to be primarily characterized by two opposing effects: the inhibition of nitric oxide synthase and the induction of reactive oxygen species. Its interaction with major inflammatory signaling pathways, such as NF-κB and MAPK, is limited compared to its parent compound, Sinomenine.

Inhibition of Nitric Oxide Production

One of the most significant reported biological activities of this compound is its potent inhibition of nitric oxide (NO) production. A study by Zeng et al. reported that this compound had a strong inhibitory effect on NO release[1].

Quantitative Data: Nitric Oxide Inhibition

| Compound | IC50 for NO Release Inhibition (μM) | Positive Control | IC50 of Positive Control (μM) | Reference |

| This compound | 23.04 | L-NMMA | 28.03 | Zeng et al. (2005, 2006)[1] |

Induction of Reactive Oxygen Species (ROS)

In contrast to the antioxidant properties often associated with natural product derivatives, this compound has been shown to induce the production of reactive oxygen species (ROS)[2]. This pro-oxidant activity suggests a different biological role compared to Sinomenine.

Signaling Pathway: ROS Induction

Caption: Induction of Reactive Oxygen Species (ROS) by this compound.

Limited Impact on NF-κB Signaling Pathway

The NF-κB signaling pathway is a cornerstone of the inflammatory response. While Sinomenine is a known inhibitor of this pathway, its metabolite, this compound, exhibits limited activity. A study by Wei et al. (2020) demonstrated that even at high concentrations, this compound did not significantly attenuate the nuclear translocation of NF-κB in LPS-induced RAW264.7 cells, nor did it substantially reduce the levels of the pro-inflammatory cytokines IL-6 and TNF-α[2].

Quantitative Data: Effect on Inflammatory Cytokines

| Compound | Concentration (μM) | Effect on IL-6 Levels | Effect on TNF-α Levels | Effect on NF-κB Nuclear Translocation | Reference |

| Sinomenine | Pretreatment | Ameliorated | Ameliorated | Ameliorated | Wei et al. (2020)[2] |

| This compound | up to 200 | Limited attenuation | Limited attenuation | Limited attenuation | Wei et al. (2020)[2] |

Signaling Pathway: NF-κB (Limited Effect of SNO)

Caption: The NF-κB signaling pathway and the limited inhibitory effect of this compound.

Effects on MAPK and Nrf2 Signaling Pathways

Currently, there is a lack of direct scientific evidence detailing the specific effects of this compound on the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways. The extensive research on Sinomenine's modulation of these pathways provides a critical point of comparison. Sinomenine is known to affect the phosphorylation of p38 MAPK and ERK and to activate the Nrf2 antioxidant response. Given the contrasting pro-oxidant nature of this compound, it is plausible that it does not share the Nrf2-activating properties of its parent compound. Further research is required to elucidate the precise interactions, or lack thereof, between this compound and these crucial cellular signaling cascades.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the methodologies for key experiments cited in the literature regarding this compound.

Nitric Oxide Inhibition Assay

-

Objective: To quantify the inhibitory effect of this compound on nitric oxide production in stimulated macrophages.

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Methodology (based on general protocols, as specific details from Zeng et al. are not fully available):

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^5 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A positive control (e.g., L-NMMA) and a vehicle control are also included.

-

Stimulation: After a pre-incubation period (e.g., 1-2 hours), cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce nitric oxide synthase (iNOS) expression and subsequent NO production. A set of wells with unstimulated cells serves as a negative control.

-

Incubation: The plate is incubated for 24 hours at 37°C.

-

Nitrite Measurement (Griess Assay):

-

The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent system.

-

50 µL of supernatant from each well is transferred to a new 96-well plate.

-

50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) is added to each well and incubated for 10 minutes at room temperature, protected from light.

-

50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is then added, and the plate is incubated for another 10 minutes.

-

The absorbance at 540 nm is measured using a microplate reader.

-

-

Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.

-

Reactive Oxygen Species (ROS) Production Assay

-

Objective: To measure the induction of intracellular ROS by this compound.

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Methodology (based on Wei et al., 2020 and general protocols):

-

Cell Culture and Seeding: RAW 264.7 cells are cultured and seeded in a 96-well plate as described above.

-

Probe Loading: The culture medium is removed, and cells are washed with a serum-free medium or PBS. Cells are then incubated with a fluorescent ROS probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA; e.g., 10 µM), in serum-free medium for a specified time (e.g., 30 minutes) at 37°C in the dark.

-

Treatment: After incubation with the probe, the medium is removed, and cells are washed again. Fresh medium containing this compound (e.g., 10 µM) is added. A vehicle control and a positive control for ROS induction (e.g., H2O2) are included.

-

Measurement: The fluorescence intensity is measured at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCF) using a fluorescence microplate reader. Measurements can be taken at different time points to assess the kinetics of ROS production.

-

Experimental Workflow: ROS Production Assay

Caption: Workflow for the measurement of ROS production induced by this compound.

Conclusion and Future Directions

The available evidence paints a complex picture of this compound's biological activity. Its potent inhibition of nitric oxide production suggests a potential therapeutic application in conditions where excessive NO is pathogenic. However, its pro-oxidant nature and limited impact on the NF-κB pathway differentiate it significantly from its parent compound, Sinomenine. This dual character underscores the importance of studying drug metabolites, as they can possess unique and sometimes opposing pharmacological profiles.

Future research should focus on several key areas to fully elucidate the mechanism of action and therapeutic potential of this compound:

-

Elucidation of MAPK and Nrf2 Pathway Interactions: Rigorous investigation is needed to determine if this compound has any effect, whether direct or indirect, on the MAPK and Nrf2 signaling pathways.

-

In Vivo Studies: The majority of the current data is from in vitro studies. In vivo experiments are crucial to understand the physiological relevance of this compound's NO inhibitory and ROS-inducing properties.

-

Metabolic Stability and Interconversion: A deeper understanding of the enzymatic processes governing the conversion of Sinomenine to this compound and any potential reverse conversion is necessary for predicting its in vivo behavior.

-

Toxicological Profile: The pro-oxidant nature of this compound warrants a thorough toxicological evaluation to assess its safety profile for any potential therapeutic application.

By addressing these research gaps, the scientific community can build a comprehensive understanding of this compound's role in pharmacology and explore its potential, if any, as a therapeutic agent.

References

Sinomenine N-oxide: A Technical Overview of its Role as a Metabolite of Sinomenine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinomenine, an alkaloid extracted from the medicinal plant Sinomenium acutum, has garnered significant interest for its anti-inflammatory, immunosuppressive, and analgesic properties. The clinical application and therapeutic potential of sinomenine are intrinsically linked to its metabolic fate within the body. One of the key metabolic pathways is the formation of Sinomenine N-oxide. This technical guide provides a comprehensive overview of this compound, focusing on its generation, pharmacokinetic profile, and analytical determination. This document is intended to serve as a resource for researchers and professionals involved in the development and study of sinomenine and its derivatives.

Metabolic Formation of this compound

Sinomenine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The formation of this compound is a result of N-oxygenation, a common metabolic reaction for compounds containing a tertiary amine functional group.

Enzymatic Pathway:

-

Primary Enzyme: The formation of this compound is predominantly catalyzed by the CYP3A4 isoenzyme.[1]

-

Metabolic Reaction: The tertiary amine group on the morphinan skeleton of sinomenine is oxidized to form the corresponding N-oxide.

While N-demethylation is also a primary metabolic pathway for sinomenine, N-oxygenation leading to this compound represents a significant route of biotransformation.[1]

Diagram of the Metabolic Conversion of Sinomenine to this compound:

Caption: Metabolic pathway of Sinomenine to this compound.

Quantitative Data

A comprehensive understanding of the pharmacokinetics of sinomenine and its metabolites is crucial for predicting its efficacy and safety. The following tables summarize the available quantitative data for sinomenine and this compound.

Table 1: In Vivo Pharmacokinetic Parameters of Sinomenine in Rats after Oral Administration

| Parameter | 30 mg/kg Dose (Mean ± SD) | 60 mg/kg Dose (Mean ± SD) | Reference |

| Cmax (µg/mL) | 5.235 ± 0.390 | 11.581 ± 0.942 | [2] |

| AUC(0-t) (mg·h/L) | 29.206 ± 4.062 | 78.879 ± 5.129 | [2] |

| Tmax (h) | 0.5 ± 0.0 | 0.5 ± 0.0 | [2] |

| t1/2z (h) | 2.583 ± 0.287 | 2.891 ± 0.264 | [2] |

| MRT(0-t) (h) | 3.102 ± 0.263 | 3.421 ± 0.218 | [2] |

| Vz/F (L/kg) | 0.684 ± 0.091 | 0.598 ± 0.063 | [2] |

| CLz/F (L/h/kg) | 0.184 ± 0.024 | 0.136 ± 0.010 | [2] |

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats after Oral Administration of Sinomenine (5 mg/kg)

| Parameter | Value (Mean ± SD) | Reference |

| Cmax | Data not available | [3] |

| AUC | Data not available | [3] |

| Tmax | Data not available | [3] |

| t1/2 | Data not available | [3] |

Note: While a validated method for the simultaneous determination of sinomenine and its metabolites, including this compound, in rat plasma has been developed and applied to a pharmacokinetic study, the specific quantitative parameters for this compound from this study are not publicly available in the reviewed literature.[3]

Table 3: Enzyme Kinetics of this compound Formation

| Parameter | Value | Reference |

| Enzyme | CYP3A4 | [1] |

| Km | Data not available | |

| Vmax | Data not available |

Note: Although CYP3A4 has been identified as the primary enzyme responsible for the N-oxygenation of sinomenine, the specific Michaelis-Menten constants (Km and Vmax) for this reaction have not been reported in the reviewed scientific literature.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound. These protocols are based on established methods for sinomenine and other N-oxide metabolites and may require optimization for specific laboratory conditions.

Protocol 1: In Vitro Metabolism of Sinomenine in Rat Liver Microsomes

Objective: To determine the in vitro formation of this compound from sinomenine using rat liver microsomes.

Materials:

-

Sinomenine

-

Rat liver microsomes (RLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound not present in the matrix)

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing:

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Rat liver microsomes (final concentration, e.g., 0.5 mg/mL)

-

Sinomenine (at various concentrations, e.g., 1-100 µM, dissolved in a minimal amount of organic solvent like DMSO, final solvent concentration <1%)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Sample Processing:

-

Vortex the mixture vigorously.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

-

Diagram of the In Vitro Metabolism Experimental Workflow:

Caption: Workflow for in vitro metabolism of sinomenine.

Protocol 2: Quantification of this compound in Rat Plasma by LC-MS/MS

Objective: To quantify the concentration of this compound in rat plasma samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Representative):

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient Elution: A time-programmed gradient to separate this compound from other components.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometric Conditions (Representative):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: m/z 346.2 → 314.1[3]

-

Internal Standard (IS): Specific to the chosen IS.

-

-

Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy should be optimized for maximum sensitivity of the this compound MRM transition.

Sample Preparation:

-

Thaw Plasma Samples: Thaw frozen rat plasma samples on ice.

-

Protein Precipitation: To a 50 µL aliquot of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase to increase concentration.

-

Injection: Inject the prepared sample into the LC-MS/MS system.

Diagram of the LC-MS/MS Quantification Workflow:

Caption: Workflow for LC-MS/MS quantification of this compound.

Signaling Pathways

The pharmacological effects of sinomenine are attributed to its modulation of various intracellular signaling pathways. While the specific effects of this compound on these pathways are not well-documented, understanding the pathways influenced by the parent compound provides a foundation for future research.

Key Signaling Pathways Modulated by Sinomenine:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Sinomenine has been shown to inhibit the activation of the NF-κB pathway, which plays a central role in inflammation by regulating the expression of pro-inflammatory cytokines.[4][5]

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: Sinomenine can modulate the phosphorylation of key proteins in the MAPK signaling cascade, including ERK, JNK, and p38, which are involved in cellular responses to stress, inflammation, and apoptosis.[6][7]

Diagram of Sinomenine's Effect on the NF-κB Signaling Pathway:

References

- 1. Oxidation of acetaminophen to N-acetyl-p-aminobenzoquinone imine by human CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative Pharmacokinetics Study of Sinomenine in Rats after Oral Administration of Sinomenine Monomer and Sinomenium Acutum Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simultaneous determination of sinomenine and its metabolites desmethyl-sinomenine and this compound in rat plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Anti-inflammation Effects of Sinomenine on Macrophages through Suppressing Activated TLR4/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nel.edu [nel.edu]

- 7. MAPK signaling mediates sinomenine hydrochloride-induced human breast cancer cell death via both reactive oxygen species-dependent and -independent pathways: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Anti-inflammatory Effects of Sinomenine N-oxide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed overview of the current scientific understanding of the anti-inflammatory effects of Sinomenine N-oxide. It is important to note that research specifically focused on this compound is limited. Therefore, this document presents the available data on this metabolite while also offering a comprehensive review of the well-studied parent compound, Sinomenine, to provide a comparative and contextual framework. The guide is structured to be a valuable resource for researchers and professionals in drug development, featuring quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

This compound: An Emerging Profile

This compound is a major metabolite of Sinomenine, an alkaloid extracted from the medicinal plant Sinomenium acutum. While Sinomenine has been extensively studied for its anti-inflammatory properties, the specific actions of its N-oxide derivative are less understood. The available data suggests a nuanced and potentially distinct pharmacological profile from its parent compound.

Quantitative Data on Anti-inflammatory Activity

The following table summarizes the key quantitative findings on the anti-inflammatory effects of this compound from in vitro studies.

| Parameter | Method/Cell Line | Result | Reference(s) |

| NO Production Inhibition | LPS-induced RAW264.7 macrophages | IC50: 23.04 μM | [1][2] |

| Cytokine Inhibition | LPS-induced RAW264.7 macrophages | Inhibition of IL-6 and TNF-α | [1] |

| Effect on NF-κB Pathway | LPS-induced RAW264.7 macrophages | Limited attenuation of NF-κB nuclear translocation | [3] |

| Reactive Oxygen Species (ROS) | RAW264.7 macrophages | Induced ROS production | [3] |

A study on the metabolic and anti-inflammatory effects of Sinomenine and its major metabolites found that Sinomenine is the predominant anti-inflammatory compound.[3] In contrast, this compound showed limited ability to reduce the levels of IL-6 and TNF-α and the nuclear translocation of NF-κB in LPS-induced RAW264.7 cells at concentrations up to 200 μM.[3] Notably, the same study reported that this compound induced the production of reactive oxygen species (ROS).[3]

Sinomenine: A Comprehensive Anti-inflammatory Profile for Comparative Analysis

Given the limited data on this compound, a thorough understanding of the anti-inflammatory effects of its parent compound, Sinomenine, is invaluable for researchers. Sinomenine has demonstrated potent anti-inflammatory effects across a range of in vitro and in vivo models.

Quantitative Data on the Anti-inflammatory Effects of Sinomenine

| Parameter | Method/Model | Concentration/Dose | Key Findings | Reference(s) |

| Cytokine Inhibition | LPS-induced RAW264.7 macrophages | 12.5, 25, and 50 µM | Significant inhibition of NO, TNF-α, and IL-6 | [4] |

| Cytokine Inhibition | Peritoneal macrophages and synoviocytes | 36.4–91.1 µM | Inhibition of TNF-α and IL-1β | [5] |

| In vivo Anti-arthritic | Adjuvant-induced arthritis in rats | 120 mg/kg | Reduced paw volume, TNF-α, and ESR | [2] |

| In vivo Anti-colitis | DSS-induced colitis in mice | 100 and 200 mg/kg | Reduced TNF-α and IFN-γ | [2] |

| Multi-cytokine Inhibition | LPS-induced RAW264.7 macrophages | Concentration-dependent | Reduced IL-6, GM-CSF, IL-1α, IL-1β, TNF-α, KC, and Eotaxin-2 | [6] |

| MMP and Cytokine Inhibition | LPS-induced RAW264.7 macrophages | Not specified | Suppressed MMP9, TNF-α, and IL-6 expression | [7] |

Core Signaling Pathways Modulated by Sinomenine

Sinomenine exerts its anti-inflammatory effects primarily through the modulation of the NF-κB and MAPK signaling pathways.

The transcription factor NF-κB is a master regulator of inflammatory responses. Sinomenine has been shown to inhibit its activation.

Caption: Inhibition of the NF-κB signaling pathway by Sinomenine.

Mitogen-activated protein kinases (MAPKs), including p38, ERK, and JNK, are crucial in mediating cellular responses to inflammatory stimuli.

Caption: Modulation of MAPK signaling pathways by Sinomenine.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the anti-inflammatory effects of compounds like Sinomenine and its derivatives.

In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages

This assay is a standard method for screening the anti-inflammatory potential of compounds.

-

Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates (for viability and NO assays) or 6-well plates (for cytokine and protein analysis) and allowed to adhere overnight.

-

Compound Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours.

-

Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the wells (typically at 1 µg/mL) to induce an inflammatory response, and the cells are incubated for 24 hours.

-

Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Cell Viability Assay: The viability of the cells after treatment is assessed using the MTT assay to rule out cytotoxic effects of the compound.

-

Western Blot Analysis: For mechanistic studies, cell lysates are collected and subjected to Western blotting to analyze the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

Caption: Experimental workflow for in vitro anti-inflammatory screening.

In Vivo Carrageenan-Induced Paw Edema Model

This is a classic model for evaluating the in vivo acute anti-inflammatory activity of compounds.

-

Animals: Male Wistar rats or Swiss albino mice are used.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Grouping: Animals are randomly divided into control, standard (e.g., indomethacin), and test groups (different doses of the compound).

-

Compound Administration: The test compound is administered, typically via intraperitoneal or oral route, 30-60 minutes before the induction of inflammation.

-

Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each animal.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after the injection.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Conclusion and Future Directions

The available evidence suggests that this compound possesses some anti-inflammatory activity, notably as an inhibitor of nitric oxide production. However, its efficacy in inhibiting pro-inflammatory cytokines and modulating key signaling pathways like NF-κB appears to be limited compared to its parent compound, Sinomenine. Furthermore, the observation that this compound may induce ROS production warrants further investigation into its overall cellular effects.

To fully elucidate the therapeutic potential of this compound, future research should focus on:

-

Comprehensive dose-response studies to clarify its effects on a wider range of inflammatory mediators.

-

In-depth mechanistic studies to identify its specific molecular targets and signaling pathways.

-

In vivo studies in various models of inflammatory diseases to assess its efficacy, pharmacokinetics, and safety profile.

This technical guide provides a foundational understanding based on current literature and serves as a valuable resource for guiding future research and development efforts in the field of anti-inflammatory drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. Metabolic mechanism and anti-inflammation effects of sinomenine and its major metabolites N-demethylsinomenine and sinomenine-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory Mechanism Prediction of Sinomenine Based on Network Pharmacology and Its Biological Activity Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioactivities and Mechanisms of Action of Sinomenine and Its Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sinomenine Inhibits the Progression of Rheumatoid Arthritis by Regulating the Secretion of Inflammatory Cytokines and Monocyte/Macrophage Subsets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sinomenine treats rheumatoid arthritis by inhibiting MMP9 and inflammatory cytokines expression: bioinformatics analysis and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

Insufficient Data on the Anti-Angiogenic Properties of Sinomenine N-oxide

A comprehensive literature search has revealed a significant lack of specific scientific data on the anti-angiogenic properties of Sinomenine N-oxide. While this compound is recognized as a metabolite of Sinomenine, an alkaloid extracted from the medicinal plant Sinomenium acutum, dedicated research into its independent anti-angiogenic effects is not sufficiently documented in publicly available scientific literature to produce the in-depth technical guide you requested.

The existing body of research predominantly focuses on the parent compound, Sinomenine , which has been extensively studied for its anti-inflammatory, anti-arthritic, and anti-cancer properties, including its effects on angiogenesis.

Given the scarcity of information on this compound, we are unable to provide the detailed quantitative data, experimental protocols, and signaling pathway diagrams required for a comprehensive technical whitepaper on this specific compound.

We propose to pivot the focus of this technical guide to the anti-angiogenic properties of Sinomenine . There is a wealth of published data on Sinomenine that would allow for a thorough and detailed analysis, fulfilling all the core requirements of your request, including:

-

Quantitative Data Presentation: Summarizing key findings on the efficacy of Sinomenine in inhibiting angiogenesis in various experimental models.

-

Detailed Experimental Protocols: Outlining the methodologies used in key studies to assess the anti-angiogenic effects of Sinomenine.

-

Signaling Pathway Visualization: Creating detailed diagrams of the molecular pathways implicated in the anti-angiogenic action of Sinomenine.

We believe that a technical guide on Sinomenine would provide valuable insights for researchers, scientists, and drug development professionals interested in this area.

Please let us know if you would like to proceed with a detailed technical guide on the anti-angiogenic properties of Sinomenine.

Sinomenine N-oxide: A Potent Inhibitor of Nitric Oxide Production

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Sinomenine N-oxide, a metabolite of the alkaloid sinomenine extracted from the medicinal plant Sinomenium acutum, has emerged as a compound of significant interest due to its anti-inflammatory and anti-angiogenic properties. A key aspect of its anti-inflammatory activity is its ability to inhibit the production of nitric oxide (NO), a critical signaling molecule and mediator in inflammatory processes. This technical guide provides a comprehensive overview of the quantitative data, experimental protocols, and underlying signaling pathways associated with the NO-inhibitory effects of this compound, tailored for researchers, scientists, and professionals in drug development.

Quantitative Data on Nitric Oxide Inhibition

The inhibitory potency of this compound on nitric oxide production has been quantified, providing a benchmark for its anti-inflammatory efficacy. The primary cell model utilized for these assessments is the lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cell line, a standard in vitro model for studying inflammation.

| Compound | Cell Line | Stimulant | Assay | IC50 Value (µM) | Reference |

| This compound | RAW 264.7 | LPS | Griess Assay | 23.04 | [1] |

Table 1: Inhibitory Concentration (IC50) of this compound on Nitric Oxide Production. The IC50 value represents the concentration of this compound required to inhibit 50% of the nitric oxide production induced by LPS in RAW 264.7 macrophages.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols for assessing the inhibitory effect of this compound on nitric oxide production and elucidating its mechanism of action.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol:

-

Seed RAW 264.7 cells in 96-well plates at a density of 5 × 10^4 cells/well and incubate for 24 hours.[2]

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours to induce nitric oxide production.[1][3]

-

Nitric Oxide Production Assay (Griess Assay)

The Griess assay is a colorimetric method used to quantify nitrite (NO2-), a stable and quantifiable metabolite of nitric oxide in cell culture supernatant.[1][4]

-

Principle: The assay involves a two-step diazotization reaction. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound. The intensity of the color is proportional to the nitrite concentration.[4]

-

Procedure:

-

After cell treatment, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.[1][4]

-

Incubate the mixture at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

-

Western Blot Analysis for iNOS, Phospho-p65 NF-κB, and Phospho-p38 MAPK

Western blotting is employed to determine the protein levels of inducible nitric oxide synthase (iNOS) and the phosphorylation status of key signaling proteins like p65 NF-κB and p38 MAPK.

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for iNOS, phospho-p65 NF-κB (Ser536), total p65 NF-κB, phospho-p38 MAPK (Thr180/Tyr182), total p38 MAPK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

-

Signaling Pathways and Mechanism of Action

The inhibitory effect of this compound on nitric oxide production is intricately linked to the modulation of key inflammatory signaling pathways. While direct studies on this compound are emerging, the well-documented mechanisms of its parent compound, sinomenine, provide a strong predictive framework. The primary mechanism involves the suppression of inducible nitric oxide synthase (iNOS) expression, the enzyme responsible for the production of large amounts of NO during inflammation.[4][5] This suppression is achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including iNOS.

References

- 1. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 3. mdpi.com [mdpi.com]

- 4. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sinomenine reduces iNOS expression via inhibiting the T-bet IFN-γ pathway in experimental autoimmune encephalomyelitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Sinomenine N-oxide: A Modulator of Inflammatory Cytokines TNF-α and IL-6

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Sinomenine, an alkaloid extracted from the medicinal plant Sinomenium acutum, has long been recognized for its anti-inflammatory and immunosuppressive properties. Its major metabolite, Sinomenine N-oxide (SNO), has also been investigated for its potential role in modulating key inflammatory pathways. This technical guide provides a comprehensive overview of the current understanding of SNO's effects on two pivotal pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This document summarizes the available quantitative data, details the experimental methodologies used in key studies, and visualizes the implicated signaling pathways to support further research and drug development efforts in the field of inflammation.

Data Presentation: Quantitative Effects of this compound on TNF-α and IL-6 Inhibition

The direct inhibitory effect of this compound on TNF-α and IL-6 production appears to be a subject of conflicting findings in the scientific literature. While some evidence suggests a potential for inhibition, a key study indicates that the parent compound, Sinomenine (SIN), is the primary driver of the observed anti-inflammatory effects.

| Compound | Cell Line | Stimulant | Cytokine | Concentration (μM) | Observed Effect | Reference |

| This compound (SNO) | Raw264.7 | LPS | TNF-α & IL-6 | 10-200 | Inhibition observed | [1] |

| This compound (SNO) | Raw264.7 | LPS | TNF-α & IL-6 | up to 200 | Limited attenuation | [2] |

| Sinomenine (SIN) | Raw264.7 | LPS | TNF-α & IL-6 | Not specified | Ameliorated levels | [2] |

Note: The conflicting data highlights the need for further research to clarify the precise role and potency of this compound in the direct inhibition of TNF-α and IL-6. The study by Li et al. (2020) suggests that SNO may have minimal direct anti-inflammatory activity in the context of LPS-stimulated Raw264.7 macrophages, attributing the primary effect to Sinomenine.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature regarding the assessment of this compound's effect on TNF-α and IL-6.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line, Raw264.7.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Stimulation: To induce an inflammatory response, cells are typically stimulated with Lipopolysaccharide (LPS) from Escherichia coli at a concentration of 1 µg/mL.

-

Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 10, 50, 100, 200 µM) for a specified period (e.g., 1 hour) before the addition of LPS.

Quantification of TNF-α and IL-6

-

Method: Enzyme-Linked Immunosorbent Assay (ELISA).

-

Procedure:

-

After the treatment period, the cell culture supernatant is collected.

-

The concentrations of TNF-α and IL-6 in the supernatant are measured using commercially available ELISA kits according to the manufacturer's instructions.

-

The absorbance is read at 450 nm using a microplate reader.

-

A standard curve is generated using recombinant TNF-α and IL-6 to determine the concentrations in the samples.

-

Western Blot Analysis for NF-κB Pathway Proteins

-

Objective: To assess the effect of this compound on the activation of the NF-κB signaling pathway.

-

Procedure:

-

Following treatment, cells are lysed to extract total protein.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene fluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with primary antibodies against key NF-κB pathway proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα).

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

β-actin is typically used as a loading control to normalize the data.

-

Signaling Pathways and Mandatory Visualizations

The anti-inflammatory effects of Sinomenine and its derivatives are often linked to the modulation of the NF-κB signaling pathway. While the direct impact of this compound on this pathway requires more specific investigation, the general mechanism provides a framework for understanding its potential mode of action.

References

- 1. Metabolic mechanism and anti-inflammation effects of sinomenine and its major metabolites N-demethylsinomenine and sinomenine-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sinomenine Ameliorates IL-1β-Induced Intervertebral Disc Degeneration in Rats Through Suppressing Inflammation and Oxidative Stress via Keap1/Nrf2/NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Sinomenine N-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinomenine N-oxide is a derivative of sinomenine, a bioactive alkaloid extracted from the medicinal plant Sinomenium acutum.[1][2] This compound has garnered significant interest within the scientific community for its potential therapeutic applications, demonstrating anti-inflammatory, anti-angiogenic, and anti-rheumatic properties.[3] This technical guide provides a detailed overview of this compound, including its chemical properties, biological activities, and relevant experimental protocols.

Chemical and Physical Properties

This compound is characterized by the following properties:

| Property | Value | Source |

| CAS Number | 1000026-77-6 | [3][4][5][6][7] |

| Molecular Formula | C19H23NO5 | [5][6] |

| Molecular Weight | 345.39 g/mol | [5][6] |

| Appearance | Powder | [5] |

| Purity | 95-98% (HPLC) | [5][6] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |

| Storage Conditions | -20°C, sealed, in a ventilated, dry environment | [5] |

Biological Activity and Signaling Pathways

This compound exhibits notable biological activities, primarily as an inhibitor of nitric oxide (NO) production, with an IC50 value of 23.04 μM.[3][4] Its parent compound, sinomenine, and its derivatives are known to modulate several key signaling pathways implicated in inflammation and cancer. These pathways are also relevant to the biological activity of this compound.

The primary signaling pathways associated with the anti-inflammatory and antitumor effects of sinomenine and its derivatives include:

-

NF-κB Signaling Pathway: Plays a crucial role in regulating inflammatory responses and cell survival.[1][8][9]

-

MAPK Signaling Pathway: Involved in cellular processes such as proliferation, differentiation, and apoptosis.[1][8][9]

-

PI3K/Akt/mTOR Signaling Pathway: A critical pathway in regulating cell growth, survival, and metabolism.[1][8]

-

JAK/STAT Signaling Pathway: Essential for cytokine signaling and immune responses.[1][8][10][11]

Visualizing the Signaling Pathways

The following diagrams illustrate the key signaling pathways influenced by sinomenine and its derivatives.

References

- 1. Bioactivities and Mechanisms of Action of Sinomenine and Its Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. glpbio.com [glpbio.com]

- 4. This compound | CAS:1000026-77-6 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. This compound | CAS: 1000026-77-6 | ChemNorm [chemnorm.com]

- 6. calpaclab.com [calpaclab.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Bioactivities and Mechanisms of Action of Sinomenine and Its Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Anti-Inflammatory Mechanism Prediction of Sinomenine Based on Network Pharmacology and Its Biological Activity Verification - PMC [pmc.ncbi.nlm.nih.gov]

Sinomenine N-oxide in Traditional Chinese Medicine Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinomenine (SIN) is a prominent isoquinoline alkaloid extracted from the roots and stems of Sinomenium acutum, a plant utilized for centuries in Traditional Chinese Medicine (TCM) for its therapeutic properties against rheumatism and arthritis.[1][2] Known chemically as (9α, 13α, 14α)-7,8-dihydro-4-hydroxy-3,7-dimethoxy-17-methylmorpholinan-6-one, sinomenine has demonstrated a wide array of pharmacological effects, including anti-inflammatory, immunomodulatory, analgesic, and anti-tumor activities.[2][3][4] Its clinical application, particularly in the treatment of rheumatoid arthritis, is well-established in China.[2][5]

As research delves deeper into its mechanism of action, significant attention has been given to its in vivo metabolites, which may contribute to its overall therapeutic profile and potential toxicities. The primary metabolites of sinomenine include N-demethylsinomenine (DS) and Sinomenine N-oxide (SNO).[6] This guide focuses specifically on this compound, exploring its metabolic formation, pharmacological activities, and the molecular pathways it influences. We will provide a comprehensive overview of the current research, present quantitative data in a structured format, detail relevant experimental protocols, and visualize key biological and experimental processes.

Metabolism of Sinomenine to this compound

Sinomenine undergoes significant metabolism in the body. The formation of its major metabolite, this compound (SNO), is predominantly mediated by Cytochrome P450 enzymes, specifically CYP3A4, and by reactive oxygen species (ROS).[6] Interestingly, the metabolic process is cyclic; SNO can be reduced back to sinomenine both enzymatically by xanthine oxidase (XOD) and non-enzymatically by ferrous ions and heme moieties.[6] This cyclic metabolism suggests a complex interplay between the parent compound and its N-oxide metabolite in vivo.

Quantitative Data

The following tables summarize the quantitative data from various in vitro and in vivo studies on sinomenine and its derivatives, providing a comparative overview of their biological activities.

Table 1: In Vitro Bioactivity of Sinomenine and its N-oxide

| Compound | Assay | Cell Line | Effect | IC₅₀ / Concentration | Reference |

| This compound | NO Production Inhibition | LPS-induced RAW264.7 | Inhibition of Nitric Oxide | 23.04 µM | [3][7] |

| Sinomenine (SIN) | Anti-inflammatory | LPS-induced RAW264.7 | ↓ IL-6, TNF-α | Pretreatment, effective up to 200 µM | [6] |

| This compound (SNO) | Anti-inflammatory | LPS-induced RAW264.7 | Limited attenuation of IL-6, TNF-α | Limited effect even at 200 µM | [6] |

| This compound (SNO) | Oxidative Stress | RAW264.7 | ROS Production | Induced ROS at 10 µM | [6] |

| Sinomenine (SIN) | Antitumor | PC-3, DU-145 (Prostate Cancer) | Inhibition of cell growth | ~121.4 nM | [3][8] |

| Sinomenine (SIN) | Antitumor | NCI-H460 (Lung Cancer) | Inhibition of cell proliferation | 607.1 µM | [3] |

| Sinomenine (SIN) | Apoptosis Induction | RAW 264.7-derived Osteoclasts | Decreased cell viability | 0.5 mmol/L (for 24h) | [9] |

Table 2: In Vivo Efficacy of Sinomenine

| Compound | Animal Model | Dosage | Effect | Reference |

| Sinomenine (SIN) | Collagen-Induced Arthritis (CIA) Mice | 25, 50, 100 mg/kg/day (i.p.) | Improved joint morphology, reduced inflammation | [5][10] |

| Sinomenine (SIN) | Adjuvant-Induced Arthritis (AIA) Rats | 120 mg/kg | Reduced paw volume, TNF-α, and ESR | [3] |

| Sinomenine (SIN) | DSS-induced Colitis Mice | 100 mg/kg | Reduced body weight loss, ameliorated colon shortening | [3] |

| Sinomenine (SIN) | Middle Cerebral Artery Occlusion (MCAO) Mice | Not Specified | Neuroprotective effects | [11][12] |

Table 3: Pharmacokinetic Parameters of Sinomenine in Rats

| Administration Route | Dose | Cₘₐₓ (µg/mL) | Tₘₐₓ (h) | AUC₀₋ₜ (mg·h/L) | Reference |

| Oral (Monomer) | 30 mg/kg | 5.235 ± 0.390 | - | 29.206 ± 4.062 | [13] |

| Oral (Monomer) | 60 mg/kg | 11.581 ± 0.942 | - | 78.879 ± 5.129 | [13] |

| Oral (Extract) | 30 mg/kg | 2.397 ± 0.203 | - | 11.824 ± 0.690 | [13] |

| Oral (Extract) | 60 mg/kg | 4.650 ± 0.186 | - | 32.205 ± 2.723 | [13] |

| Oral | 5 mg/kg | - | - | - | [14] |

Signaling Pathways

Sinomenine and its metabolites exert their pharmacological effects by modulating a complex network of intracellular signaling pathways. The anti-inflammatory and immunomodulatory actions are primarily attributed to the regulation of the NF-κB and Nrf2 pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Sinomenine has been shown to inhibit the activation of NF-κB.[1] It prevents the phosphorylation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[3] This action blocks the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the transcription of inflammatory target genes like TNF-α, IL-1β, and IL-6.[2][3][15]

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon activation by oxidative stress or electrophiles, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of antioxidant and cytoprotective genes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[12][16] Sinomenine activates the Nrf2/ARE signaling pathway, which contributes to its protective effects against oxidative stress-related damage in conditions like cardiac hypertrophy and cerebral ischemia.[12][16] This activation leads to a reduction in ROS and malondialdehyde (MDA) levels.[15][16]

References

- 1. Analgesic Mechanism of Sinomenine against Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A systematic review: Sinomenine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. tmrjournals.com [tmrjournals.com]

- 5. Research progress in treatment of rheumatoid arthritis with Sinomenine and related formulations based on different administration routes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic mechanism and anti-inflammation effects of sinomenine and its major metabolites N-demethylsinomenine and sinomenine-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | CAS:1000026-77-6 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. Bioactivities and Mechanisms of Action of Sinomenine and Its Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sinomenine induces apoptosis in RAW 264.7 cell-derived osteoclasts in vitro via caspase-3 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sinomenine ameliorates collagen-induced arthritis in mice by targeting GBP5 and regulating the P2X7 receptor to suppress NLRP3-related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Potential therapeutic effects and pharmacological evidence of sinomenine in central nervous system disorders [frontiersin.org]

- 12. Sinomenine activation of Nrf2 signaling prevents inflammation and cerebral injury in a mouse model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparative Pharmacokinetics Study of Sinomenine in Rats after Oral Administration of Sinomenine Monomer and Sinomenium Acutum Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Simultaneous determination of sinomenine and its metabolites desmethyl-sinomenine and this compound in rat plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. greenmedinfo.com [greenmedinfo.com]

- 16. Sinomenine ameliorates cardiac hypertrophy by activating Nrf2/ARE signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Potent Anti-Inflammatory Agent: A Technical Guide to the Discovery and Isolation of Sinomenine N-oxide

For Immediate Release

This whitepaper provides a comprehensive technical overview of the discovery, isolation, and characterization of Sinomenine N-oxide, a promising derivative of the natural alkaloid Sinomenine. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel anti-inflammatory compounds.

Sinomenine, an alkaloid extracted from the medicinal plant Sinomenium acutum, has a long history of use in traditional medicine for treating rheumatoid arthritis.[1][2] Its N-oxide derivative, this compound, has demonstrated enhanced anti-inflammatory and analgesic properties, making it a subject of significant scientific interest.[3][4] This guide details the scientific journey of this compound, from its initial identification to its isolation and the elucidation of its mechanisms of action.

Discovery and Initial Characterization

This compound was first identified as a metabolite of Sinomenine.[5][6] Subsequent studies focused on its isolation from the stems of Sinomenium acutum, where it was found alongside other morphinane alkaloids.[5] Its structure was established through various spectral analyses, particularly 2D NMR experiments, and confirmed by single-crystal X-ray diffraction.[5] The absolute configuration was deduced by comparing its CD spectra with that of the parent compound, Sinomenine.[5]

Biological Activity and Mechanism of Action

Research has shown that this compound exhibits potent anti-inflammatory effects. Notably, it has a significant inhibitory effect on nitric oxide (NO) production, a key mediator in the inflammatory process.[5][7] The anti-inflammatory and analgesic effects of sinomenine and its derivatives are predominantly mediated through the NF-κB, MAPK, and Nrf2 signaling pathways.[3][4] Furthermore, these compounds are involved in organ protection through the NF-κB, Nrf2, MAPK, and PI3K/Akt/mTOR signaling pathways.[3][4] The JAK/STAT pathway has also been identified as a key target in the anti-proliferative and anti-invasive activities of sinomenine and its derivatives.[2][3]

Quantitative Biological Data

| Compound | Bioactivity | IC50 Value (µM) | Cell Line/Model | Reference |

| This compound | NO Production Inhibition | 23.04 | LPS-induced RAW264.7 cells | [5][7] |

| L-NMMA (Positive Control) | NO Production Inhibition | 28.03 | Not Specified | [3] |

| Sinomenine Derivatives | Antitumor (Prostate Cancer) | ~0.1214 | PC-3 and DU-145 cells | [4] |

Experimental Protocols

Isolation and Purification of this compound from Sinomenium acutum

This protocol describes a general approach for the isolation of alkaloids from Sinomenium acutum. The specific purification of this compound would involve further chromatographic steps.

1. Extraction:

-

The dried and powdered stems of Sinomenium acutum are extracted with an acidic aqueous solution (e.g., 0.5% HCl).

-

The acidic extract is then basified with a base (e.g., NH4OH) to a pH of 9-10.

-

The basified solution is extracted with an organic solvent such as 1-heptanol.[8]

2. Preliminary Purification:

-

The organic extract is washed with water.

-

The alkaloids are then stripped from the organic phase using an acidic aqueous solution.[8]

-

The acidic solution is dried and the crude extract is obtained.

3. Chromatographic Separation:

-

The crude extract is subjected to column chromatography over neutral alumina.[9]

-

Elution with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) allows for the separation of different alkaloids.[9]

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

4. Final Purification:

-

Fractions containing this compound are pooled and further purified by preparative High-Performance Liquid Chromatography (HPLC).

-

The purity of the final product is assessed by analytical HPLC and characterized by spectroscopic methods (NMR, MS).

In Vitro NO Production Inhibition Assay

1. Cell Culture:

-

RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

2. Assay Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then pre-treated with various concentrations of this compound for 1 hour.

-

Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL).

-

After 24 hours of incubation, the supernatant is collected.

3. Nitrite Determination:

-

The concentration of nitrite, a stable product of NO, in the supernatant is measured using the Griess reagent.

-

The absorbance at 540 nm is measured, and the nitrite concentration is determined from a standard curve.

-

The IC50 value is calculated as the concentration of this compound that inhibits NO production by 50%.

Signaling Pathways and Experimental Workflows

Future Perspectives

This compound represents a significant advancement in the field of natural product-derived anti-inflammatory agents. Its enhanced potency compared to its parent compound, Sinomenine, warrants further investigation. Future research should focus on detailed preclinical and clinical studies to fully elucidate its therapeutic potential, safety profile, and pharmacokinetic properties. The development of efficient and scalable synthetic routes will also be crucial for its translation into a clinically viable therapeutic.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Bioactivities and Mechanisms of Action of Sinomenine and Its Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bioactivities and Mechanisms of Action of Sinomenine and Its Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | CAS:1000026-77-6 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. Simultaneous determination of sinomenine and its metabolites desmethyl-sinomenine and this compound in rat plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. glpbio.com [glpbio.com]

- 8. researchgate.net [researchgate.net]

- 9. CN1405167A - Method for purifying diversine - Google Patents [patents.google.com]

Methodological & Application

Application Note: Quantification of Sinomenine N-oxide in Plasma using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the sensitive and accurate quantification of Sinomenine N-oxide, a major metabolite of Sinomenine, in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Sinomenine, an alkaloid extracted from Sinomenium acutum, is utilized for its anti-inflammatory properties, making the study of its metabolic fate crucial for drug development and pharmacokinetic analysis.[1] This document outlines the complete workflow, from sample preparation to data analysis, and includes validated performance characteristics of the method.

Introduction

Sinomenine is a bioactive compound with significant therapeutic potential, particularly in the treatment of rheumatoid arthritis.[1] Understanding its metabolism is essential for evaluating its efficacy and safety. N-demethylation and N-oxygenation have been identified as the primary metabolic pathways of sinomenine.[2] this compound is one of its key metabolites.[1][2] A robust and reliable analytical method is therefore necessary to quantify this compound in biological matrices to support pharmacokinetic and metabolism studies. This LC-MS/MS method offers high selectivity and sensitivity for the determination of this compound in plasma.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the quantification of this compound in plasma.

Caption: Experimental workflow for this compound quantification.

Metabolic Pathway of Sinomenine

The metabolism of Sinomenine primarily involves N-demethylation and N-oxygenation. The following diagram depicts the formation of this compound.

Caption: Primary metabolic pathways of Sinomenine.[2]

Detailed Protocols

Materials and Reagents

-

This compound reference standard

-

Sinomenine and Desmethyl-sinomenine reference standards

-

Internal Standard (IS), e.g., Morphine

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid

-

Ammonium acetate

-

Ultrapure water

-